Comprehensive Technical Guide: Methyl 2-amino-4-methanesulfonylbenzoate (CAS 158580-87-1) in Drug Discovery and Organic Synthesis
Comprehensive Technical Guide: Methyl 2-amino-4-methanesulfonylbenzoate (CAS 158580-87-1) in Drug Discovery and Organic Synthesis
Executive Summary
Methyl 2-amino-4-methanesulfonylbenzoate (CAS 158580-87-1) is a highly versatile, privileged anthranilic acid building block utilized extensively in medicinal chemistry. Characterized by its orthogonal functional groups—an electrophilic ester, a nucleophilic aniline, and a metabolically stable sulfone—this scaffold serves as a critical precursor for synthesizing complex heterocycles, including quinazolinones and benzamides. This whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned technical guide on its physicochemical properties, de novo synthesis, and downstream applications.
Physicochemical Profiling
Understanding the quantitative metrics of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The sulfone group acts as a potent hydrogen-bond acceptor, while the methyl ester provides a readily functionalizable handle.
| Property | Value |
| Chemical Name | Methyl 2-amino-4-methanesulfonylbenzoate |
| CAS Registry Number | 158580-87-1 |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Monoisotopic Mass | 229.04088 Da |
| SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N |
| InChIKey | YLSWIJBTJFWIND-UHFFFAOYSA-N |
Data corroborated by the [1] and commercial catalogs such as [2].
De Novo Synthesis & Experimental Protocols
The synthesis of methyl 2-amino-4-methanesulfonylbenzoate relies on a highly efficient two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a chemoselective catalytic hydrogenation.
Figure 1: Two-step nucleophilic aromatic substitution and reduction workflow.
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
Objective: Introduce the methanesulfonyl group at the 4-position.
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Reagents: Methyl 4-fluoro-2-nitrobenzoate (1.0 eq), Sodium methanesulfinate (1.2 eq).
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Solvent: Anhydrous DMSO.
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Conditions: 80 °C under N₂ atmosphere for 4 hours.
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Protocol: Dissolve the starting material in DMSO. Add sodium methanesulfinate portion-wise. Heat the mixture to 80 °C. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Causality & Logic: The choice of the fluoro derivative over the chloro analogue is deliberate. Fluorine's extreme electronegativity hyper-polarizes the C-F bond, dramatically stabilizing the anionic Meisenheimer complex during nucleophilic attack. The para-ester and meta-nitro groups provide synergistic electron-withdrawing effects, lowering the activation energy required for the methanesulfinate anion to displace the fluoride.
Step 2: Chemoselective Catalytic Hydrogenation
Objective: Reduce the nitro group to a primary amine without disturbing the ester or sulfone.
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Reagents: Methyl 4-methanesulfonyl-2-nitrobenzoate (1.0 eq), 10% Pd/C (0.1 eq by weight), H₂ gas (1 atm).
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Solvent: Methanol (MeOH).
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Conditions: Room temperature for 2-4 hours.
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Protocol: Dissolve the intermediate in MeOH. Carefully add 10% Pd/C under an inert atmosphere. Purge the flask with H₂ gas and stir vigorously at room temperature. Filter the mixture through a pad of Celite to remove the catalyst, and evaporate the solvent to yield the pure target compound.
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Causality & Logic: Palladium on carbon (Pd/C) is selected for its impeccable chemoselectivity. While strong hydride reagents (e.g., LiAlH₄) would indiscriminately reduce the ester, catalytic hydrogenation at atmospheric pressure selectively reduces the nitro group. The sulfone moiety remains entirely inert under these conditions, ensuring high fidelity of the final anthranilate pharmacophore.
Self-Validating Analytical Systems
To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The transition from the nitro intermediate to the target aniline is confirmed through orthogonal analytical techniques.
| Analytical Technique | Intermediate (Nitro) | Target (Amino) | Diagnostic Shift / Causality |
| LC-MS (ESI+) | m/z 259.0[M+H]⁺ | m/z 230.0 [M+H]⁺ | Loss of oxygen and gain of protons confirms complete reduction. |
| ¹H NMR (Aromatic) | ~8.0 - 8.5 ppm | ~7.0 - 7.8 ppm | The electron-donating -NH₂ strongly shields the aromatic ring protons. |
| ¹H NMR (Amine) | N/A | ~5.5 - 6.5 ppm (br s, 2H) | Direct evidence of primary aniline formation. |
| IR Spectroscopy | ~1530, 1350 cm⁻¹ | ~3400, 3300 cm⁻¹ | Disappearance of N-O stretch; appearance of N-H stretching. |
Downstream Applications: Heterocyclic Scaffold Generation
Methyl 2-amino-4-methanesulfonylbenzoate is not an end-product; it is a springboard. As documented in patent literature for PARP14 inhibitors ()[3], this building block is frequently cyclized to form bioactive heterocycles.
Figure 2: Divergent synthetic applications of the core anthranilate scaffold.
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Quinazolinones: Reacting the core with formamidine acetate at elevated temperatures forces a cyclocondensation. The ortho-relationship of the amine and ester perfectly aligns the atoms to form the pyrimidinone ring, a scaffold ubiquitous in kinase and PARP inhibitors.
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Benzamides: Direct amidation of the ester (or saponification followed by peptide coupling) yields benzamides. The sulfone group at the 4-position frequently interacts with polar residues in the binding pockets of G-protein coupled receptors (GPCRs).
Handling, Stability, and Storage
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Stability: The compound is stable under standard laboratory conditions. The sulfone group is highly resistant to oxidation, and the methyl ester is stable provided it is kept away from strong aqueous bases or acids.
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Storage: Store in a cool, dry place (2-8 °C is optimal for long-term preservation of the aniline, which can slowly oxidize and darken upon prolonged exposure to air and light). Keep containers tightly sealed under an inert atmosphere (Argon or N₂).
References
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Title: Methyl 2-amino-4-methanesulfonylbenzoate - PubChemLite Database Source: PubChem / LCSB URL: [Link]
- Title: US Patent 10,562,891 B2: Quinazolinones as PARP14 inhibitors Source: Google Patents URL
